N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a complex organic compound featuring a benzofuran ring, an oxadiazole ring, and a cyclopropane carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran compounds are known to interact with their targets in a way that modulates their function, leading to their biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds, it can be inferred that multiple pathways may be affected .
Result of Action
The biological activities associated with benzofuran compounds suggest that their action can lead to a variety of cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the construction of the benzofuran and oxadiazole rings. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring, followed by the formation of the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis to accelerate reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and oxadiazole derivatives, such as:
- Benzofuran-2-carboxylic acid
- 1,3,4-Oxadiazole-2-thiol
- Cyclopropanecarboxamide derivatives
Uniqueness
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is unique due to the combination of its structural features, which confer specific biological activities and chemical properties. The presence of both benzofuran and oxadiazole rings in a single molecule allows for a diverse range of interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-12(8-5-6-8)15-14-17-16-13(20-14)11-7-9-3-1-2-4-10(9)19-11/h1-4,7-8H,5-6H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYKLOGFBQFCJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.